Avacopan, also known by its developmental code name CCX168, is a synthetic small-molecule drug classified as a selective complement C5a receptor (C5aR1) antagonist. [, ] It plays a crucial role in scientific research as a tool to investigate the role of the complement system, specifically the C5a-C5aR1 axis, in various inflammatory and autoimmune diseases. Research on Avacopan has contributed significantly to understanding the pathogenesis of these diseases and developing novel therapeutic strategies. [, , ]
Mechanism of Action
Avacopan functions as a selective antagonist of the C5a receptor (C5aR1), a G protein-coupled receptor found on various immune cells, including neutrophils. [, , ] By binding to C5aR1, Avacopan blocks the interaction of the complement fragment C5a with its receptor. [, , , ] C5a is a potent anaphylatoxin that triggers a cascade of inflammatory responses. It promotes chemotaxis and activation of neutrophils, leading to the release of pro-inflammatory mediators and contributing to tissue damage in various diseases. [, , ] Avacopan's inhibition of C5aR1 effectively prevents these downstream effects of C5a, dampening the inflammatory response and mitigating disease progression. [, , ]
Applications
Avacopan’s primary application in scientific research is in understanding and treating ANCA-associated vasculitis (AAV). [, , , , , , , , , , , ] Studies have shown that Avacopan can achieve and sustain remission in AAV patients, even those with renal involvement. [, , , , , ]
Reduction of Glucocorticoid Use: Avacopan has been shown to effectively reduce the need for glucocorticoids in AAV treatment, leading to lower glucocorticoid-related toxicity. [, , , , , , , , , , , , , ]
Improved Renal Function: In AAV patients with renal involvement, Avacopan was associated with greater improvement in estimated glomerular filtration rate (eGFR) compared to standard prednisone therapy, particularly in those with severe renal disease. [, , , , ]
Improved Albuminuria: Avacopan has demonstrated a faster reduction in urinary albumin-to-creatinine ratio (UACR) compared to prednisone, indicating quicker control of glomerular inflammation. [, ]
Real-World Applications: Observational studies have confirmed the efficacy and safety of Avacopan in real-world settings, particularly in relapsing AAV patients. [, ]
IgA Nephropathy: A pilot study indicated potential for Avacopan in improving proteinuria in IgA Nephropathy patients. []
Other Complement-Mediated Diseases: Given its selective targeting of C5aR1, Avacopan holds promise for investigating and treating other diseases where the complement pathway plays a pathogenic role, such as C3 glomerulopathy, atypical hemolytic uremic syndrome, and hidradenitis suppurativa. []
Future Directions
Long-term Safety and Efficacy: Longer-term studies are needed to assess the durability of Avacopan’s efficacy and its long-term safety profile beyond the 52 weeks covered in the ADVOCATE trial. [, , ]
Optimization of Treatment Regimens: Research should focus on defining optimal dosing strategies and duration of Avacopan therapy for various AAV patient subgroups, including those with severe disease manifestations or specific organ involvement. [, , ]
Combination Therapies: Exploring the potential of Avacopan in combination with other novel therapies targeting different pathways involved in AAV pathogenesis could lead to synergistic effects and further improve treatment outcomes. []
Expansion to Other Diseases: Given the role of the C5a-C5aR1 axis in various inflammatory and autoimmune diseases, further research is needed to explore the potential therapeutic benefits of Avacopan in conditions beyond AAV. [, ]
Biomarker Development: Identifying biomarkers that predict response to Avacopan therapy and monitor disease activity would enable personalized treatment strategies and improve patient management. []
Related Compounds
Complement fragment C5a
Compound Description: Complement fragment C5a is a potent anaphylatoxin generated during complement activation. It binds to the C5a receptor (C5aR) on neutrophils and other immune cells, triggering chemotaxis, degranulation, and the release of pro-inflammatory mediators. C5a is strongly implicated in the pathogenesis of ANCA-associated vasculitis (AAV). [, , , , , , , , , , , ]
Relevance: C5a is the natural ligand of the C5a receptor, the target of Avacopan. Avacopan acts as a competitive antagonist, blocking C5a binding and inhibiting its downstream inflammatory effects. [, , , ]
Complement component C5b
Compound Description: Complement component C5b is a proteolytic fragment generated during complement activation. It initiates the formation of the membrane attack complex (MAC, or terminal complement complex) on target cells, leading to cell lysis. []
Relevance: Unlike some complement inhibitors, Avacopan selectively targets the C5a receptor and does not interfere with the generation or activity of C5b or the MAC. This selectivity potentially preserves the beneficial aspects of complement-mediated host defense while mitigating the inflammatory effects driven by C5a. []
Relevance:Avacopan has been investigated as a potential alternative or steroid-sparing agent in AAV treatment. Clinical trials have shown that Avacopan can achieve similar or superior efficacy compared to glucocorticoids while reducing glucocorticoid exposure and associated toxicity. [, , , , , , , , , ]
Cyclophosphamide
Compound Description: Cyclophosphamide is an alkylating agent used as an immunosuppressant in AAV treatment. It interferes with DNA replication and function, leading to the suppression of rapidly dividing cells, including immune cells. [, , , , , , , , ]
Relevance:Avacopan has been studied in combination with cyclophosphamide as part of induction therapy for AAV. [, , , , , , , , ]
Rituximab
Compound Description: Rituximab is a monoclonal antibody that targets CD20, a protein expressed on B cells. It depletes B cells, reducing antibody production and immune activation. Rituximab is used as an induction and maintenance therapy in AAV. [, , , , , , , , ]
Relevance:Avacopan has been studied in combination with rituximab as part of induction therapy for AAV. [, , , , , , , , ]
Azathioprine
Compound Description: Azathioprine is an immunosuppressant that interferes with purine synthesis, inhibiting DNA and RNA production. It is commonly used as a maintenance therapy in AAV. [, , , , , ]
Relevance:Avacopan has been investigated in conjunction with azathioprine as part of maintenance therapy following cyclophosphamide induction in AAV. [, , , , , ]
Ursodeoxycholic acid (UDCA)
Compound Description: Ursodeoxycholic acid (UDCA) is a bile acid with hepatoprotective properties. It is used to treat certain liver diseases and may have beneficial effects in cases of drug-induced liver injury. []
Relevance: In one case report, UDCA was used concomitantly with Avacopan in a patient who developed liver dysfunction. Gradual dose escalation of Avacopan alongside UDCA administration appeared to mitigate the risk of liver injury recurrence. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Typical mitochondrial uncouplers are lipophilic weak acids that increase proton transport into the mitochondrial matrix through an ATP synthase-independent pathway, thereby uncoupling nutrient oxidation from ATP production. These chemicals are used to determine rate of cellular respiration and have antioxidant effects that protect from ischemia-reperfusion injury. Most proton transporter uncouplers, however, exhibit off-target activity that can lead to undesired effects, including plasma membrane depolarization, mitochondrial inhibition, and cytotoxicity. BAM15 is a mitochondrial protonophore uncoupler that does not depolarize the plasma membrane and protects mice from acute renal ischemic-reperfusion injury. In comparison to FCCP, 1-10 µM BAM15 was shown to increase oxygen flux with equal potency as the classic uncoupler, while displaying a higher maximum rate of mitochondrial respiration and less cytotoxicity. BAM15 is a potent and selective mitochondrial uncoupler or protonophore. Chemical mitochondrial uncouplers are lipophilic weak acids that transport protons into the mitochondrial matrix via a pathway that is independent of ATP synthase, thereby uncoupling nutrient oxidation from ATP production. These uncouplers have potential for the treatment of diseases such as obesity, Parkinson’s disease, and aging.
Baloxavir marboxil is an antiviral drug used to treat influenza. More specifically, it is a first-in-class cap-dependent endonuclease inhibitor that works to block influenza virus proliferation. It is a prodrug of [baloxavir] with an improved absorption profile than its active metabolite due to the addition of a phenolic hydroxyl group to its structure. Baloxavir marboxil was first globally approved in Japan in February 2018, followed by the US approval in October, 2018. It was also approved by the European Commission on January 7, 2021. Baloxavir Marboxil is an orally bioavailable prodrug and influenza cap-dependent endonuclease (CEN) inhibitor, with antiviral activity. Upon administration of baloxavir marboxil, the agent is converted by hydrolysis to its active metabolite baloxavir. Baloxavir targets, binds to and inhibits the CEN activity of the influenza polymerase acidic (PA) protein, an influenza virus-specific enzyme in the viral RNA polymerase complex required for the initiation of influenza gene transcription. By inhibiting PA endonuclease, influenza virus mRNA replication is halted. This reduces viral load and prevents further influenza infection. See also: Baloxavir (has active moiety).
Balsalazide Disodium is the disodium salt form of balsalazide, an aminosalicylate and oral prodrug that is enzymatically cleaved in the colon to produce the anti-inflammatory agent mesalazine. Mesalazine acts locally on the mucosa of the colon where it diminishes inflammation by blocking the production of arachidonic acid metabolites and other inflammatory agents. Balsalazide disodium is used to treat chronic inflammatory bowel disease.
BAM7 is a direct activator of Bax (EC50 = 3.3 µM) that engages the Bax trigger site and promotes the functional oligomerization of Bax. It is selective for the BH3 binding site on Bax and does not interact with BH3 binding pockets on other proteins. BAM7 induces Bax-dependent cell death in mouse embryo fibroblasts. BAM 7 is a Bax activator (EC50 = 3.3 μM). BCL-2 family proteins are key regulators of the apoptotic pathway. Antiapoptotic members sequester the BCL-2 homology 3 (BH3) death domains of proapoptotic members such as BAX to maintain cell survival. The antiapoptotic BH3-binding groove has been successfully targeted to reactivate apoptosis in cancer.
Endogenous peptide fragment that is a selective agonist for the sensory neuron specific receptor (EC50 values are 28 and 14 nM for SNSR3 and SNSR4, respectively). Inhibits development of morphine tolerance in rats, and exerts spinal analgesic effects by an interaction with NMDA receptors. BAM8-22 is a Endogenous peptide fragment that is a potent agonist for MRGPRX1 (EC50 values are 8 - 150 nM); first isolated from bovine adrenal medulla.
Bamb-4 is a highly membrane-permeable inhibitor of inositol-1,4,5-trisphosphate-3-kinase A (ITPKA). It acts by suppressing the metastasis-promoting effect of ITPKA in lung tumor cells.